molecular formula C16H18N4O2 B2787174 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1358021-78-9

3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B2787174
CAS No.: 1358021-78-9
M. Wt: 298.346
InChI Key: ACFIPBSSAIATQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to an aminopyrimidine scaffold. This structure is representative of the substituted benzamide (SBA) class of compounds, which are known to interact with key biological targets, particularly in the central nervous system. SBAs have been extensively studied as potent and selective ligands for dopamine receptor subtypes, which are crucial G protein-coupled receptors (GPCRs) implicated in a range of neurological functions and disorders . The specific molecular architecture of this compound, featuring a methoxybenzamide group and a pyrrolidinyl-pyrimidine moiety, is designed to probe interactions within the orthosteric binding sites of these receptors. The primary research applications of this compound are anticipated in the fields of neuroscience and oncology. In neuroscience, it serves as a valuable chemical tool for studying the structure-activity relationships (SAR) of dopamine D2-like receptors (D2, D3, D4). Research indicates that SBAs with specific polar substituents can exhibit subtype-specific binding affinity and functional activity, which is critical for understanding receptor pharmacology and for the development of potential treatments for psychiatric and neurological conditions such as schizophrenia, Parkinson's disease, and attention deficit/hyperactivity disorders . In cancer research, structurally related benzamide compounds integrated within pyrimidine-based scaffolds have demonstrated significant antiproliferative activity against a broad spectrum of cancer cell lines, including hematological cancers, non-small cell lung cancer (NSCLC), colon, and breast cancers . These compounds are often investigated as inhibitors of key kinase signaling pathways involved in cell proliferation and survival. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. All information presented is for informational and educational reference. Researchers should handle this material with care, in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-6-4-5-12(9-14)15(21)19-13-10-17-16(18-11-13)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIPBSSAIATQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name / ID Pyrimidine Substituent Benzamide Substituent Key Functional Groups Source
3-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide 2-(pyrrolidin-1-yl) 3-methoxy Pyrrolidine, methoxy N/A (Query)
Filapixant (WHO List 122) 2-(trifluoromethyl) 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}, 5-(5-methylthiazol-2-yl) Trifluoromethyl, morpholine, thiazole
EP 3 532 474 B1 Derivatives 5-methoxy, 2-methoxy, 4,6-dimethoxy 2-[(1S)-1-cyclohexylethoxy], fluoro Cyclohexylethoxy, triazolopyridine
N-(2-(3-cyano-6-(piperidin-4-ylidene)quinolinyl)pyrimidin-5-yl)benzamide Quinoline-linked piperidinylidene Cyano, tetrahydrofuran-3-yloxy Piperidinylidene, cyano
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Ethylpyrrolidinylmethyl 4-amino, 5-ethylsulfonyl Ethylsulfonyl, amino

Physicochemical and Pharmacokinetic Properties

Table 2: Key Property Comparisons

Property This compound Filapixant EP 3 532 474 B1 Derivatives Quinoline-linked Analogs
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (due to morpholine) ~3.0 (cyclohexylethoxy) ~2.5 (tetrahydrofuran)
Solubility (mg/mL) ~0.1 (moderate) ~0.3 (enhanced) ~0.05 (low) ~0.2 (moderate)
Metabolic Stability Moderate (pyrrolidine susceptible to oxidation) High (trifluoromethyl) Low (ester hydrolysis) Moderate (cyano stable)

Key Observations :

  • The query compound’s pyrrolidine may increase metabolic liability compared to filapixant’s trifluoromethyl group.
  • Its methoxy group provides less solubility enhancement than the tetrahydrofuran-3-yloxy or morpholine substituents in analogs .

Biological Activity

3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a methoxy group and a pyrimidine ring linked to a pyrrolidine moiety. Its molecular formula is C14H18N4OC_{14}H_{18}N_{4}O with a molecular weight of approximately 258.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine and pyrimidine groups enhances its binding affinity to these targets, potentially modulating their activity.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine and pyrimidine exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

Research has demonstrated that similar compounds possess anticancer properties, particularly in inhibiting the growth of various cancer cell lines. For example, studies on benzamide derivatives have reported IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antibacterial efficacy of related pyrrolidine derivatives against common pathogens. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents .
  • Cancer Cell Proliferation Inhibition
    • Another investigation focused on the antiproliferative effects of benzamide derivatives on cancer cell lines. The compounds exhibited selective toxicity towards cancer cells compared to non-cancerous cells, indicating a favorable therapeutic window .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell TypeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
AnticancerMDA-MB-231 (Breast Cancer)19.9 - 75.3 µM
AnticancerOVCAR-3 (Ovarian Cancer)19.9 - 75.3 µM

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide, and how do they influence its physicochemical properties?

  • Answer : The compound consists of three critical components:

  • Methoxy-substituted benzamide : Enhances hydrophobicity, potentially improving membrane permeability .
  • Pyrimidine ring : Facilitates π-π stacking interactions with biological targets like enzymes or receptors .
  • Pyrrolidine moiety : Increases solubility in polar solvents and may modulate binding kinetics via its amine group .
  • Methodological Insight : Use computational tools (e.g., MarvinSketch, SwissADME) to predict logP and solubility. Experimental validation via HPLC or LC-MS can confirm stability under physiological conditions.

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : A multi-step synthesis is typical:

Amide coupling : React 3-methoxybenzoic acid with 2-(pyrrolidin-1-yl)pyrimidin-5-amine using coupling agents like HATU or EDCI in DMF/DCM .

Purification : Optimize via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Yield optimization : Adjust reaction temperature (e.g., 0°C to RT for coupling) and stoichiometry (1.2:1 amine:acid ratio) .

  • Validation : Confirm purity (>95%) via NMR (¹H/¹³C) and HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogs of this compound across studies?

  • Answer : Contradictions often arise from structural variations or assay conditions. For example:

  • Substituent effects : A methoxy group (as in this compound) vs. bromo substitution (e.g., 2-bromo analogs in ) may alter HDAC inhibition potency .
  • Assay variability : Standardize protocols (e.g., cell lines, IC50 measurement methods) and validate with positive controls (e.g., SAHA for HDAC assays) .
  • Data reconciliation : Use meta-analysis tools (e.g., RevMan) to compare results across studies, focusing on structural descriptors (e.g., Hammett constants) .

Q. What computational methods are suitable for predicting the binding modes of this compound with histone deacetylase (HDAC) enzymes?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with HDAC’s catalytic zinc ion and hydrophobic pockets .
  • MD simulations : Run GROMACS simulations (50 ns) to assess stability of the enzyme-ligand complex .
  • QSAR modeling : Develop models using descriptors like polar surface area and H-bond donors to predict IC50 values .
    • Validation : Compare predicted binding energies with experimental SPR or ITC data .

Q. How can metabolic stability of this compound be evaluated in preclinical models?

  • Answer :

  • In vitro assays :
  • Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • In vivo studies : Administer to rodents and measure plasma half-life (t½) and clearance rates .
    • Structural insights : The pyrrolidine group may reduce oxidative metabolism compared to morpholine analogs (e.g., ).

Methodological Recommendations

  • Synthesis Challenges : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction time .
  • Biological Assays : Include counter-screens against off-target receptors (e.g., GPCRs) to assess selectivity .
  • Data Reproducibility : Use open-access platforms (e.g., PubChem) to cross-validate spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.